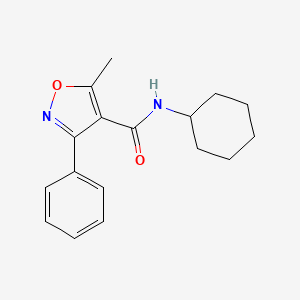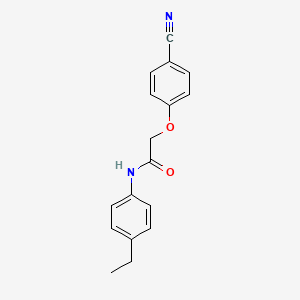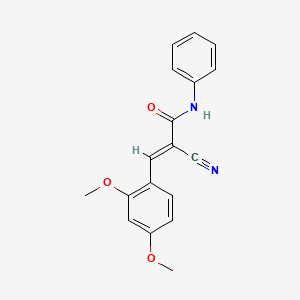
2-(4-chlorophenoxy)-N-(2-methoxybenzyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2-methoxybenzyl)-2-methylpropanamide is a chemical compound commonly known as TAK-659. It is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Mecanismo De Acción
TAK-659 selectively targets BTK, which is a key regulator of B-cell receptor signaling. BTK activation leads to downstream signaling events, including the activation of NF-κB and AKT, which promote cell survival and proliferation. TAK-659 inhibits BTK activity, leading to the suppression of downstream signaling and induction of apoptosis in B-cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, TAK-659 has been shown to induce apoptosis in B-cell malignancies and inhibit the growth of tumor cells. Additionally, TAK-659 has been shown to modulate the immune response by inhibiting B-cell receptor signaling and reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Additionally, TAK-659 has shown potent inhibitory activity against BTK in preclinical studies, making it a promising candidate for further development. However, one of the limitations of TAK-659 is its limited bioavailability, which may limit its efficacy in vivo.
Direcciones Futuras
There are several potential future directions for the development of TAK-659. One area of research is in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. BTK plays a crucial role in the activation of B-cells, which are involved in the pathogenesis of these diseases. TAK-659 has shown promising results in preclinical models of autoimmune disorders, making it a potential candidate for further development.
Another potential future direction is in combination therapy with other targeted agents. TAK-659 has been shown to synergize with other targeted agents, such as PI3K inhibitors, in preclinical studies. Combination therapy may enhance the efficacy of TAK-659 and reduce the risk of resistance.
Conclusion
TAK-659 is a small molecule inhibitor that selectively targets BTK, a key regulator of B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of TAK-659.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-chlorophenol with 2-methoxybenzylamine to form 2-(4-chlorophenoxy)-N-(2-methoxybenzyl)aniline. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base to yield TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models, and its therapeutic potential has been evaluated in various diseases. One of the primary areas of research is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cell malignancies, making it a promising candidate for the treatment of these diseases.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[(2-methoxyphenyl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-18(2,23-15-10-8-14(19)9-11-15)17(21)20-12-13-6-4-5-7-16(13)22-3/h4-11H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBLAXQDNKZPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC=CC=C1OC)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5883771.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5883780.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5883793.png)


![N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5883798.png)
![methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B5883806.png)


![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5883821.png)
amino]ethanol](/img/structure/B5883840.png)
![4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5883847.png)